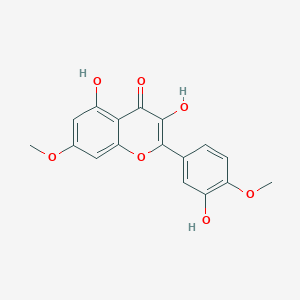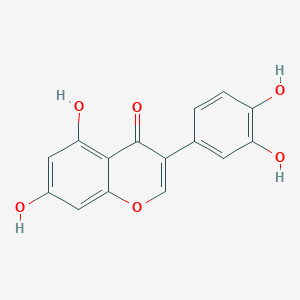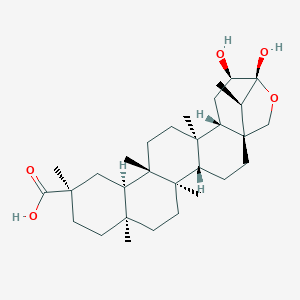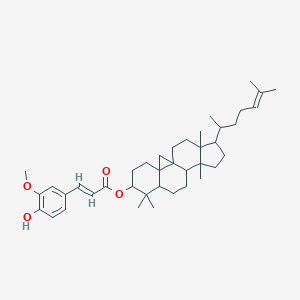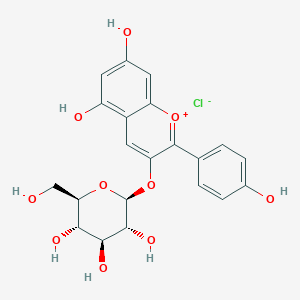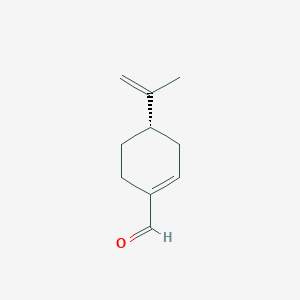
(-)-Perillaaldehyd
Übersicht
Beschreibung
“(-)-Perillaldehyde” is a naturally occurring organic compound found in several plants, including perilla and citrus. It’s a monoterpenoid that contributes to the aroma of these plants .
Synthesis Analysis
The synthesis of “(-)-Perillaldehyde” would involve organic chemistry techniques and would likely start from readily available precursors. The exact method would depend on the specific requirements of the synthesis, such as the desired yield or the need to avoid certain byproducts .Molecular Structure Analysis
The molecular structure of “(-)-Perillaldehyde” would be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “(-)-Perillaldehyde” would depend on the conditions and the other chemicals present. For example, it might undergo addition reactions with nucleophiles, or it could be oxidized to produce a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “(-)-Perillaldehyde”, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, its boiling point would be influenced by the strength of the intermolecular forces in the substance .In Vivo
In vivo studies of (-)-perillaldehyde have been conducted to investigate its potential therapeutic and industrial applications. Studies have shown that this compound has anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-tumor activities. It has also been studied for its potential to be used as an insect repellent, as well as its ability to act as a preservative for food and cosmetics.
In Vitro
In vitro studies of (-)-perillaldehyde have been conducted to further investigate its biological activities. These studies have shown that this compound has a variety of effects on various cell types, including cytotoxicity, apoptosis, and inhibition of cell proliferation. Additionally, studies have also shown that this compound can act as an antioxidant, and can also inhibit the activity of enzymes involved in inflammation and cancer.
Wirkmechanismus
The mechanism of action of (-)-perillaldehyde is not yet fully understood. However, studies have suggested that the anti-inflammatory and anti-tumor activities of this compound are due to its ability to inhibit the activity of enzymes involved in inflammation and cancer. Additionally, studies have also suggested that this compound can act as an antioxidant, and can also inhibit the activity of enzymes involved in inflammation and cancer.
Biologische Aktivität
Studies have shown that (-)-perillaldehyde has a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-tumor activities. Additionally, studies have also suggested that this compound can act as an antioxidant, and can also inhibit the activity of enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects
Studies have shown that (-)-perillaldehyde has a variety of biochemical and physiological effects. These effects include inhibition of the activity of enzymes involved in inflammation and cancer, as well as inhibition of cell proliferation, apoptosis, and cytotoxicity. Additionally, studies have also suggested that this compound can act as an antioxidant, and can also inhibit the activity of enzymes involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (-)-perillaldehyde for laboratory experiments include its ability to be synthesized from a variety of sources, its low cost, and its wide availability. Additionally, this compound has a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-tumor activities. The main limitation of using (-)-perillaldehyde in laboratory experiments is its lack of water solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of (-)-perillaldehyde are vast and varied, and there are a number of future directions that could be explored. These include further investigation into its potential therapeutic and industrial applications, as well as its potential to be used as an insect repellent or preservative for food and cosmetics. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its mechanism of action. Other potential future directions include exploring the potential of (-)-perillaldehyde as a green solvent, and its potential to be used as a biofuel or a renewable energy source.
Wissenschaftliche Forschungsanwendungen
Lebensmittelgeschmack
(-)-Perillaaldehyd wird aufgrund seines minzähnlichen, zimtartigen Geruchs häufig als Lebensmittelzusatzstoff zur Geschmacksverstärkung verwendet. Es ist hauptsächlich für den Geschmack von Perilla verantwortlich und kommt in einer Vielzahl anderer Pflanzen und ätherischen Ölen vor . Sein starkes Aroma macht es zu einer beliebten Wahl, um Lebensmittelprodukten eine würzige Note zu verleihen.
Parfümerie
In der Parfümerieindustrie wird this compound für seinen würzigen und zimtartigen Duft geschätzt. Es kann leicht zu Perillaalkohol umgewandelt werden, der ebenfalls in Parfüms verwendet wird. Das starke Aroma der Verbindung nach Perilla wird verwendet, um unverwechselbare und ansprechende Düfte zu kreieren .
Süßstoff
Das Oxim von this compound, bekannt als Perillartin oder Perillazucker, ist etwa 2000-mal süßer als Saccharose. Es wird in Japan als Süßstoff verwendet, insbesondere in kalorienarmen Lebensmitteln, aufgrund seiner intensiven Süße .
Therapeutische Anwendungen
Forschungen deuten darauf hin, dass this compound therapeutische Anwendungen haben könnte. So ist es beispielsweise in niedrigeren Konzentrationen im Körpergeruch von Personen mit Parkinson-Krankheit vorhanden, was auf einen möglichen Einsatz in diagnostischen Verfahren oder bei der Krankheitsüberwachung hindeutet .
Organische Synthese
This compound nimmt an der Synthese verschiedener organischer Verbindungen teil, darunter Benzopyrane. Es kann auch bei der Synthese von Azomethiniminen verwendet werden, die wertvolle Zwischenprodukte in der organischen Chemie sind .
Pestizidindustrie
Diese Verbindung wurde in Informationen zu Pestizidsubstanzen identifiziert, was auf ihre Verwendung oder potenzielle Verwendung bei der Entwicklung von Pestiziden hindeutet. Die spezifischen Anwendungen auf diesem Gebiet müssten weiter untersucht werden, um ihre Rolle und Wirksamkeit zu verstehen .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMOYJJNUMEFDD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041190 | |
| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18031-40-8 | |
| Record name | (S)-Perillaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18031-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | l-Perillaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018031408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Perillaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERILLALDEHYDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL0Y7P6LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of l-perillaldehyde?
A1: l-Perillaldehyde has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q2: What are the key spectroscopic features of l-perillaldehyde?
A2: l-Perillaldehyde can be characterized by various spectroscopic techniques. Key features include:
- IR spectroscopy: Characteristic peaks for the aldehyde carbonyl group and the conjugated double bonds. []
- NMR spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, allowing for structural elucidation. [, , ]
- Mass spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound. [, ]
Q3: What is known about the solubility and dissolution of l-perillaldehyde?
A3: l-Perillaldehyde is practically insoluble in water but soluble in organic solvents like ethanol and acetone. [, ] Its low water solubility can impact its bioavailability and efficacy in certain applications. Research on improving its solubility using techniques like microencapsulation or complexation with cyclodextrins is ongoing. []
Q4: What are some of the reported biological activities of l-perillaldehyde?
A4: l-Perillaldehyde has exhibited a range of potential biological activities in scientific studies, including:
- Antimicrobial activity: Effective against various bacteria and fungi, including E. coli, Candida albicans, and Ceratocystis fimbriata. [, , , ] This property makes it a potential candidate for developing natural food preservatives and antifungal agents.
- Anti-inflammatory effects: Studies suggest potential for reducing inflammation, possibly by modulating inflammatory mediators like prostaglandin E2 and nitric oxide. []
- Anticancer activity: Preliminary research indicates possible antitumor effects, but further investigation is needed to understand the mechanisms and potential applications. []
- Antidepressant-like effects: Inhalation of l-perillaldehyde has shown potential for alleviating stress-induced depression-like behavior in mice, possibly via the olfactory nervous system. []
Q5: How does l-perillaldehyde exert its antifungal effects?
A5: While the exact mechanisms of action are still under investigation, research suggests that l-perillaldehyde may exert its antifungal activity through multiple pathways:
- Cell membrane disruption: The lipophilic nature of l-perillaldehyde allows it to interact with fungal cell membranes, potentially disrupting their integrity and leading to cell death. []
- Induction of oxidative stress: Evidence suggests l-perillaldehyde may induce the accumulation of reactive oxygen species (ROS) in fungal cells, causing oxidative damage and leading to cell death. []
- Inhibition of vital cellular processes: l-Perillaldehyde might interfere with essential fungal cellular processes, ultimately leading to growth inhibition or cell death. []
Q6: What are the potential applications of l-perillaldehyde in agriculture?
A6: Due to its antifungal and insecticidal properties, l-perillaldehyde has potential applications as a biopesticide: [, ]
- Postharvest disease control: Studies have shown its efficacy in controlling postharvest diseases in fruits and vegetables, such as black rot in sweet potatoes caused by Ceratocystis fimbriata. []
- Control of insect pests: Research indicates potential for controlling agricultural pests like thrips. []
Q7: Are there any studies on the safety and toxicology of l-perillaldehyde?
A7: Yes, several studies have investigated the safety profile of l-perillaldehyde.
- Skin sensitization: l-Perillaldehyde is known to be a skin sensitizer and can cause allergic contact dermatitis. [, ]
- Genotoxicity: While some studies suggest potential for genotoxicity, further research is necessary to fully understand its safety profile. []
Q8: Can l-perillaldehyde be synthesized chemically?
A8: Yes, l-perillaldehyde can be synthesized from other terpenes like β-pinene. [, , , ] These synthetic routes offer alternative approaches to obtaining this valuable compound.
Q9: Have any structural modifications been explored to improve the properties of l-perillaldehyde?
A9: Yes, researchers have investigated structural modifications to enhance its activity or stability:
- Epoxide derivatives: Studies on perillaldehyde epoxide isomers showed that the position of the epoxide group significantly impacts anti-Leishmania activity. []
- Dialkylamide derivatives: Incorporating dialkylamide residues into the l-perillaldehyde structure led to derivatives with enhanced herbicidal activity. []
Q10: What are some of the key areas for future research on l-perillaldehyde?
A10: Despite the growing body of research, several key areas warrant further investigation:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

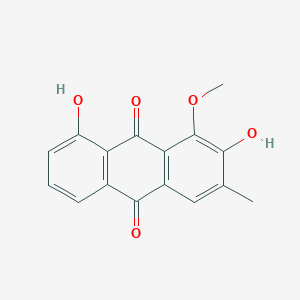
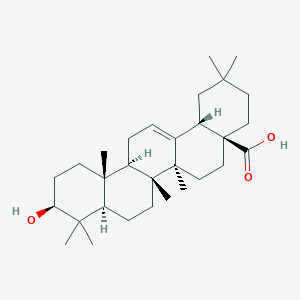
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)


